molecular formula C14H21ClN2O3 B4410133 1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride

1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride

Cat. No.: B4410133
M. Wt: 300.78 g/mol
InChI Key: KNWSUYKXTANKSX-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride is an organic compound that features a piperidine ring substituted with a 2-(5-methyl-2-nitrophenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Etherification: The nitrated product is then reacted with 2-chloroethyl piperidine in the presence of a base such as potassium carbonate to form the ether linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: 1-[2-(5-methyl-2-aminophenoxy)ethyl]piperidine hydrochloride.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.

    Oxidation: 1-[2-(5-carboxy-2-nitrophenoxy)ethyl]piperidine hydrochloride.

Scientific Research Applications

1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can be reduced to an amino group, which may interact with biological targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-methyl-2-aminophenoxy)ethyl]piperidine hydrochloride: Similar structure but with an amino group instead of a nitro group.

    1-[2-(5-methyl-2-hydroxyphenoxy)ethyl]piperidine hydrochloride: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-[2-(5-Methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-12-5-6-13(16(17)18)14(11-12)19-10-9-15-7-3-2-4-8-15;/h5-6,11H,2-4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWSUYKXTANKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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